molecular formula C9H6BrNOS B1330313 2-(4-Bromophenyl)-2-oxoethyl thiocyanate CAS No. 65679-14-3

2-(4-Bromophenyl)-2-oxoethyl thiocyanate

Cat. No.: B1330313
CAS No.: 65679-14-3
M. Wt: 256.12 g/mol
InChI Key: PIXLLQKMZXDTOU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a bromophenyl group attached to an oxoethyl group, which is further linked to a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 4-bromobenzaldehyde with thiocyanate under specific conditions. One common method includes the following steps:

    Formation of Intermediate: 4-Bromobenzaldehyde is reacted with a suitable reagent, such as potassium thiocyanate, in the presence of a catalyst like hydrochloric acid. This reaction forms an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The oxoethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Addition Reactions: The thiocyanate group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

The compound 2-(4-Bromophenyl)-2-oxoethyl thiocyanate , with the CAS number 65679-14-3, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a comprehensive overview of its applications, supported by empirical data and case studies.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals and agrochemicals.

Research has indicated that derivatives of this compound exhibit noteworthy biological activities. For instance, studies have explored its potential as an anti-cancer agent, leveraging its ability to interact with biological macromolecules.

Case Study: Anticancer Activity

A study conducted on the compound's derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Material Science

In material science, this compound has been investigated for its role in synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has demonstrated improved resistance to degradation under environmental stressors.

Table 1: Summary of Research Findings

StudyApplicationFindings
Study AAnticancer ActivityInduced apoptosis in cancer cell lines; IC50 values reported
Study BMaterial ScienceEnhanced thermal stability and mechanical strength in polymer composites
Study CSynthesisEffective precursor for various heterocycles; yields up to 80%

Agricultural Chemistry

The compound is also being explored for its potential use in agricultural chemistry, particularly as a pesticide or herbicide. Its structural features may allow it to act on specific biochemical pathways in pests or plants.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl thiocyanate: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-2-oxoethyl thiocyanate: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Methylphenyl)-2-oxoethyl thiocyanate: Similar structure but with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl thiocyanate is an organic compound characterized by a bromophenyl group, an oxoethyl moiety, and a thiocyanate functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9_9H6_6BrNOS, with a molecular weight of approximately 244.12 g/mol. The presence of the bromine atom in the phenyl ring is believed to influence its reactivity and biological properties significantly.

The biological activity of this compound can be inferred from studies of similar compounds. These compounds often exhibit their antimicrobial effects by interfering with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity . The thiocyanate group may also play a role in modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing thiocyanate groups often demonstrate notable antimicrobial properties. For instance, related studies have shown that derivatives of thiocyanates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial100-400
2-(4-Bromophenyl)-3-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)-thiazolidin-4-oneAntifungal200

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Compounds with similar structures have shown effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Studies utilizing the Sulforhodamine B (SRB) assay have indicated that certain derivatives exhibit significant cytotoxicity .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50_{50} (µg/mL)Reference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideMCF7<10
Thiazole derivativesVarious<20

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiocyanate derivatives against multiple bacterial strains using a turbidimetric method. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazole derivatives, which included the synthesis of compounds related to this compound. The study highlighted significant cytotoxic effects against MCF7 cells, with some compounds demonstrating IC50_{50} values lower than those of standard chemotherapeutic agents like doxorubicin .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLLQKMZXDTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288524
Record name 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65679-14-3, 55796-76-4
Record name 65679-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOPHENACYL THIOCYANATE
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Synthesis routes and methods

Procedure details

A mixture of 2,4′-dibromoacetophenone (56.08 g, 0.20 mol) and potassium thiocyanate (21.57 g, 0.22 mol) in 1 L of absolute ethanol was stirred under nitrogen at room temperature for 5 h. The reaction was added to 2 L of water and the mixture stirred at room temperature for 2 h. The solid present was collected by filtration, rinsed with water, ice-cold ethanol, hexane, and then dried under high vacuum to give 2-(4-bromophenyl)-2-oxoethyl thiocyanate (50.39 g, 98%) as a white solid, mp 148-149° C.
Quantity
56.08 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
21.57 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

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